molecular formula C18H20ClF3N6O B10964244 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B10964244
M. Wt: 428.8 g/mol
InChI Key: OXEKNEALMWRQGN-UHFFFAOYSA-N
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Description

3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is a complex organic compound characterized by its unique chemical structure. This compound contains a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups, as well as a piperazine ring substituted with a pyrimidinyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Properties

Molecular Formula

C18H20ClF3N6O

Molecular Weight

428.8 g/mol

IUPAC Name

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C18H20ClF3N6O/c19-14-15(12-2-3-12)28(25-16(14)18(20,21)22)7-4-13(29)26-8-10-27(11-9-26)17-23-5-1-6-24-17/h1,5-6,12H,2-4,7-11H2

InChI Key

OXEKNEALMWRQGN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CCC(=O)N3CCN(CC3)C4=NC=CC=N4)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the chloro, cyclopropyl, and trifluoromethyl groups: These groups can be introduced through various substitution reactions using reagents such as chlorinating agents, cyclopropyl halides, and trifluoromethylating agents.

    Formation of the piperazine ring: This can be synthesized through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Coupling of the pyrazole and piperazine rings: This step involves the formation of a carbon-nitrogen bond between the two rings, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The chloro, cyclopropyl, and trifluoromethyl groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents (e.g., DMF, DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • **3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(2-pyrimidinyl)piperazino]-1-propanone
  • **3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(2-pyrimidinyl)piperazino]-1-propanone

Uniqueness

The uniqueness of 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

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